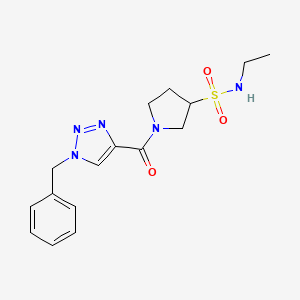![molecular formula C17H18BrN3O B7058287 N-[1-(5-bromopyrimidin-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalene-1-carboxamide](/img/structure/B7058287.png)
N-[1-(5-bromopyrimidin-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(5-bromopyrimidin-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalene-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a bromopyrimidine moiety linked to a tetrahydronaphthalene carboxamide, making it a subject of study for its chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-bromopyrimidin-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalene-1-carboxamide typically involves multi-step organic reactions. One common approach starts with the bromination of pyrimidine to obtain 5-bromopyrimidine. This intermediate is then subjected to a coupling reaction with ethylamine to form 1-(5-bromopyrimidin-2-yl)ethylamine. The final step involves the amidation of 1-(5-bromopyrimidin-2-yl)ethylamine with 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid under appropriate conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-bromopyrimidin-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalene-1-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrimidine ring can be substituted with different nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols can replace the bromine atom in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminopyrimidine derivative, while oxidation might produce a pyrimidine oxide.
Scientific Research Applications
N-[1-(5-bromopyrimidin-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalene-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[1-(5-bromopyrimidin-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalene-1-carboxamide involves its interaction with specific molecular targets. The bromopyrimidine moiety can interact with nucleophilic sites on proteins or nucleic acids, potentially inhibiting their function. The tetrahydronaphthalene carboxamide portion may enhance the compound’s binding affinity and specificity for its targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(5-Bromopyrimidin-2-yl)acetamide: Similar structure but with an acetamide group instead of a tetrahydronaphthalene carboxamide.
5-Bromopyrimidine: A simpler compound with only the bromopyrimidine moiety.
Uniqueness
N-[1-(5-bromopyrimidin-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalene-1-carboxamide is unique due to its combination of a bromopyrimidine and a tetrahydronaphthalene carboxamide, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-[1-(5-bromopyrimidin-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3O/c1-11(16-19-9-13(18)10-20-16)21-17(22)15-8-4-6-12-5-2-3-7-14(12)15/h2-3,5,7,9-11,15H,4,6,8H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJPVGGKBIUXFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(C=N1)Br)NC(=O)C2CCCC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
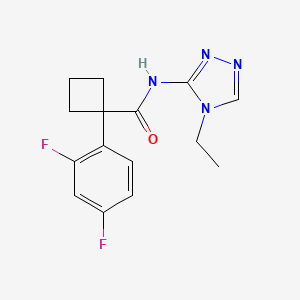
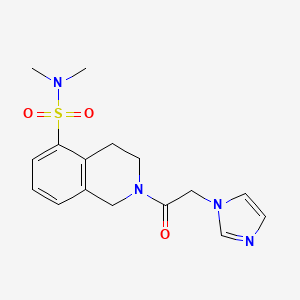
![4-(2-methyl-1H-indol-3-yl)-N-[(3-methylpyridin-2-yl)methyl]piperidine-1-carboxamide](/img/structure/B7058216.png)
![N-[1-(3-bromophenyl)-2-hydroxyethyl]-2-(oxan-4-yl)acetamide](/img/structure/B7058220.png)
![1-[2-(1-benzothiophen-3-yl)acetyl]-N-ethylpyrrolidine-3-sulfonamide](/img/structure/B7058235.png)
![1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidine-3-sulfonamide](/img/structure/B7058239.png)
![[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,6-dihydro-2H-pyridin-1-yl]-(5-methyl-1-phenyltriazol-4-yl)methanone](/img/structure/B7058241.png)
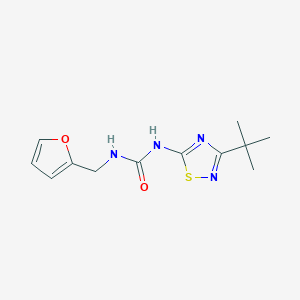
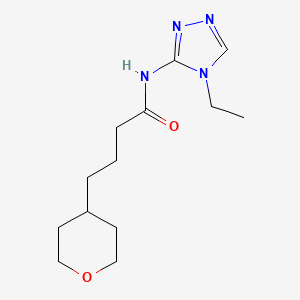
![N-[1-(5-bromopyrimidin-2-yl)ethyl]-2-propyloxane-4-carboxamide](/img/structure/B7058259.png)
![1-[3-[2-(3-Ethyl-3-methylmorpholin-4-yl)-2-oxoethoxy]phenyl]pyrrolidin-2-one](/img/structure/B7058271.png)
![3,3-difluoro-N-methyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]cyclohexane-1-carboxamide](/img/structure/B7058296.png)
![2-[4-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]ethanesulfonamide](/img/structure/B7058303.png)
